4-Aminoisoindolin-1-one (CAS: 366452-98-4) is a heterocyclic building block belonging to the isoindolinone class. Its primary value in both research and industrial settings stems from its role as a critical, validated intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. The specific arrangement of the amino group and the lactam ring on the isoindolinone core is structurally significant, making it a frequently utilized precursor for complex active pharmaceutical ingredients (APIs).
Substituting 4-Aminoisoindolin-1-one with its isomers (e.g., 7-Aminoisoindolin-1-one) is non-viable for targeted synthesis, as the specific position of the amino group dictates the final molecular architecture and biological activity in molecules like PARP inhibitors. Furthermore, opting to synthesize this compound in-house from its common precursor, 4-nitrophthalimide, introduces significant process variability. The reduction of the nitro group can lead to inconsistent yields and the formation of impurities that are challenging to remove, potentially compromising the quality and reproducibility of subsequent high-value synthetic steps. Procuring the purified amine directly mitigates these synthesis and purification risks, ensuring a reliable and high-quality starting material for GMP or discovery workflows.
4-Aminoisoindolin-1-one is a key starting material for the PARP inhibitor Niraparib. A patented synthetic route demonstrates its utility, where it is reacted with 2-fluoro-5-formylbenzonitrile in a reductive amination step. This specific transformation is a crucial part of a multi-step synthesis leading to the final API, highlighting the compound's compatibility with standard medicinal chemistry transformations.
| Evidence Dimension | Role in API Synthesis |
| Target Compound Data | Serves as a direct precursor to a key intermediate in a patented route to Niraparib. |
| Comparator Or Baseline | Alternative synthetic routes which may involve more steps or less stable intermediates. |
| Quantified Difference | Enables a more direct and established pathway to the final drug substance. |
| Conditions | Reductive amination with 2-fluoro-5-formylbenzonitrile followed by cyclization. |
For drug discovery and process chemistry, using a validated, high-purity precursor like 4-Aminoisoindolin-1-one de-risks the synthesis of complex final products.
The synthesis of amino-phthalimides and related structures from their nitro-aromatic precursors is a common but often problematic step. A patented process for the reduction of the analogous 4-nitrophthalimide to 4-aminophthalimide via catalytic hydrogenation using 5% Pd/C in DMF achieves a high yield of 97%. However, this process requires specialized hydrogenation equipment and careful control of conditions to manage exotherms and ensure complete conversion. The use of older methods, such as stannous chloride, generates large volumes of acidic, metal-containing waste. Procuring 4-Aminoisoindolin-1-one directly avoids these capital, safety, and environmental costs.
| Evidence Dimension | Synthetic Route Efficiency & Safety |
| Target Compound Data | Procurement of the final amino-compound bypasses the reduction step entirely. |
| Comparator Or Baseline | In-house synthesis from 4-nitrophthalimide using catalytic hydrogenation (97% yield) or older reduction methods (e.g., SnCl2, creating significant waste). |
| Quantified Difference | Eliminates a high-pressure, potentially exothermic reaction step and associated metal catalyst handling and waste disposal from the user's workflow. |
| Conditions | Catalytic hydrogenation at 20-60 psi and 25-50°C in DMF. |
This provides a clear cost-of-ownership and process simplification benefit, justifying the procurement of the pre-made amine over in-house synthesis from the nitro precursor.
The isoindolinone scaffold is recognized as a highly effective structural motif for PARP inhibitors due to its similarity to the nicotinamide moiety of NAD+, which allows for competitive inhibition at the enzyme's catalytic site. This structural feature is a key reason for the development of multiple isoindolinone-based PARP inhibitor series. For example, early lead compound NMS-P118, an isoindolinone carboxamide, demonstrated a PARP-1 IC50 of 0.023 µM. The 4-amino substitution on this core provides a critical vector for further chemical modification to optimize properties like potency, selectivity, and pharmacokinetics.
| Evidence Dimension | Scaffold Efficacy for Target Class (PARP-1) |
| Target Compound Data | The 4-aminoisoindolin-1-one provides a validated core structure (isoindolinone) with a key functional handle (4-amino group) for building potent PARP inhibitors. |
| Comparator Or Baseline | Other heterocyclic scaffolds (e.g., quinazolinones, phthalazinones) used for PARP inhibitor design. |
| Quantified Difference | The isoindolinone class itself yields potent inhibitors (e.g., IC50 = 23 nM for an early lead), making this a high-value starting scaffold. |
| Conditions | In vitro PARP-1 enzymatic assays. |
This evidence confirms that a buyer is not just purchasing a simple chemical, but a privileged scaffold with a high probability of success for developing potent PARP inhibitors.
This compound is the right choice for medicinal chemistry programs targeting PARP-1/2. Its validated use as a precursor for potent inhibitors like Niraparib makes it an essential starting material for synthesizing novel analogs or developing proprietary intellectual property around the isoindolinone scaffold.
Ideal for scale-up and process chemistry groups where avoiding the capital expenditure, safety reviews, and waste streams associated with catalytic hydrogenation or stoichiometric reduction of a nitro-aromatic precursor is a primary concern. Procuring this compound directly improves process efficiency and reduces operational risk.
Serves as a reliable starting point for SAR studies aimed at optimizing the isoindolinone core. The 4-amino group provides a versatile chemical handle for derivatization, allowing researchers to systematically explore how modifications impact target potency, selectivity, and ADME properties.